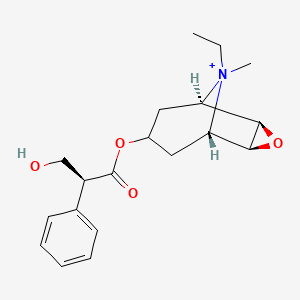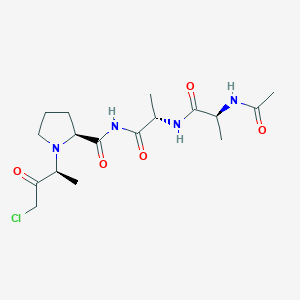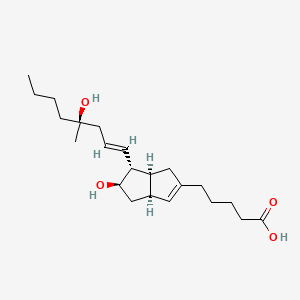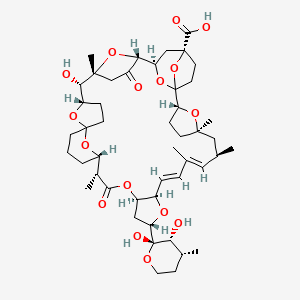
Oxitropium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El bromuro de oxitropio es un compuesto anticolinérgico utilizado principalmente como broncodilatador para el tratamiento del asma y la enfermedad pulmonar obstructiva crónica . Fue patentado en 1966 y aprobado para uso médico en 1983 . El compuesto es conocido por su capacidad para bloquear los receptores colinérgicos muscarínicos, que median la contracción del músculo liso en las vías respiratorias .
Métodos De Preparación
El bromuro de oxitropio se sintetiza a partir del producto natural norscopolamína mediante dos reacciones de alquilación . La primera reacción implica el tratamiento de la norscopolamína con bromoetano para formar el intermedio N-etílico. Este intermedio se trata luego con bromometano para producir bromuro de oxitropio . Los métodos de producción industrial suelen implicar rutas sintéticas similares, asegurando una alta pureza y rendimiento del producto final .
Análisis De Reacciones Químicas
El bromuro de oxitropio experimenta diversas reacciones químicas, entre ellas:
Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia del ion bromuro.
Oxidación y Reducción: Si bien las reacciones específicas de oxidación y reducción del bromuro de oxitropio están menos documentadas, la estructura del compuesto sugiere una posible reactividad en condiciones oxidantes o reductoras fuertes.
Aplicaciones Científicas De Investigación
El bromuro de oxitropio tiene varias aplicaciones de investigación científica:
Medicina: Se utiliza ampliamente en el tratamiento de afecciones respiratorias como el asma y la enfermedad pulmonar obstructiva crónica. Sus efectos broncodilatadores lo convierten en un valioso agente terapéutico.
Mecanismo De Acción
El bromuro de oxitropio ejerce sus efectos al bloquear los receptores colinérgicos muscarínicos en las vías respiratorias . Esta acción evita la unión de la acetilcolina, un neurotransmisor responsable de la contracción del músculo liso. Al inhibir esta unión, el bromuro de oxitropio provoca la relajación de los músculos bronquiales, lo que lleva a la broncodilatación y una mejor ventilación .
Comparación Con Compuestos Similares
El bromuro de oxitropio es similar a otros antagonistas de los receptores muscarínicos como el bromuro de ipratropio, el bromuro de tiotropio y el bromuro de glicopirronio . El bromuro de oxitropio es único en sus efectos broncodilatadores de mayor duración en comparación con el bromuro de ipratropio . Otros compuestos similares incluyen el bromuro de aclidinio y el bromuro de umeclidinio, que también se utilizan en el tratamiento de la enfermedad pulmonar obstructiva crónica .
Propiedades
Número CAS |
99571-64-9 |
|---|---|
Fórmula molecular |
C19H26NO4+ |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C19H26NO4/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12/h4-8,13-18,21H,3,9-11H2,1-2H3/q+1/t13?,14-,15-,16+,17-,18+,20?/m1/s1 |
Clave InChI |
NVOYVOBDTVTBDX-AGUVMIOSSA-N |
SMILES |
CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |
SMILES isomérico |
CC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |
SMILES canónico |
CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |
Key on ui other cas no. |
99571-64-9 |
Sinónimos |
(8r)-6 beta,7 beta-epoxy-8-ethyl-3 alpha((-)-tropoyl)-1 alpha H, 5 alpha H-tropanium bromide Ba 253 Ba 253Br Ba-253 Ba-253Br oxitropium oxitropium bromide oxitropium iodide, (R)-isomer oxitropium iodide, (S)-isomer Oxivent oxytropium bromide Tersigat Ventilat |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-((1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl)-9-methyl-9H-purin-6-amine](/img/structure/B1233714.png)
![[(1R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B1233717.png)






![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxy-5-methoxybenzoic acid](/img/structure/B1233726.png)
![magnesium;[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1233728.png)


